Adipic dihydrazide
Overview
Description
Adipic dihydrazide (ADH) is synthesized from adipic acid and hydrazine, offering a unique bifunctional structure that allows for diverse chemical modifications and applications. It is widely used as a cross-linker due to its reactive hydrazide groups.
Synthesis Analysis
ADH synthesis involves the reaction of adipic acid with hydrazine, resulting in a series of N,N′-diaryl adipyl dihydrazide compounds. This synthesis can be performed using ice bathing methods, with yields ranging from 81% to 93% (Jiang Xiao, 2007). Additionally, polyketide synthases (PKSs) have been engineered to produce adipic acid, demonstrating the potential for biosynthetic pathways in ADH production (Andrew R Hagen et al., 2016).
Molecular Structure Analysis
The molecular structure of ADH is characterized by two N—H absorptions observed at approximately 3200~3400 cm-1 in the infrared spectrum, with resonances corresponding to the N—H chemical shift from 7.3 to 10.5 in 1H NMR, confirming the presence of hydrazide groups.
Chemical Reactions and Properties
ADH is used as a linker in bioconjugate chemistry due to its ability to react with a variety of functional groups, leading to significant cross-linking effects. This property is utilized in modifying polysaccharides and proteins for enhanced functionality (R. Ďurana & S. Bystrický, 2002).
Physical Properties Analysis
ADH exhibits excellent compatibility and dispersion stability in various matrices, such as polymer latexes. It does not affect the film formation of polymer latex, indicating its potential in materials science and engineering applications (Rui Zhu et al., 2019).
Chemical Properties Analysis
ADH has been shown to enhance the crystallization rate and crystallinity of polymers such as poly(lactic acid), making it a potent nucleating agent. This effect is attributed to its ability to create nucleation sites, facilitating polymer crystallization (Zhongfei Qi et al., 2015).
Scientific Research Applications
Chemical Research : Adipic acid dihydrazide is utilized to study the complexation of nickel(II) with adipic acid dihydrazide in various solvent media (Babu & Rao, 1992).
Biological Applications : It's used in preparing active forms of neutral mannans from pathogenic yeasts, exhibiting significant cross-linking effects (Ďurana & Bystrický, 2002). Additionally, it's employed for coupling nucleotides and nucleosides to agarose for affinity chromatography (Lamed, Levin, & Wilchek, 1973).
Drug Delivery Systems : ZnO-adipic dihydrazide-heparin-paclitaxel nanocomplexes show potential as high-efficiency drug delivery systems for cancer treatment (Xie et al., 2020).
Biomaterials and Tissue Engineering : Adipic dihydrazide modification enhances the stability of collagen/hyaluronic acid scaffolds, favoring chondrocyte growth (Zhang et al., 2009). Cross-linked oxidized hyaluronic acid with adipic acid dihydrazide forms stable hydrogels for 3D bioprinting (Weis et al., 2018).
Corrosion Inhibition : Adipic acid dihydrazide shows high inhibition efficiency against nickel corrosion (Shokry & Mabrouk, 2017).
Polymer Science : It can enhance the crystallization rate and crystallinity of poly(lactic acid) (Qi et al., 2015).
Metal Complexes : It reacts with various metals to form homo- and heterometallic complexes (Jeragh & El-asmy, 2014).
Safety Assessment : When used as a crosslinker, it is not considered genotoxic or clastogenic/aneugenic and is not detected in food samples (Flavourings, 2015).
Chemical Synthesis : Its synthesis process is effectively simulated by Aspen software, achieving high yields (Hu & Wang, 2017).
Controlled Drug Delivery : Nanoporous silicon microparticles embedded into oxi-HA/ADH hydrogel improve mechanical stability and control drug release kinetics (França et al., 2021).
Antimicrobial Agents : Its derivatives are evaluated as antimicrobial agents against various bacteria and fungi (Adibi et al., 2010).
Cancer Treatment : In situ gellable hydrogels of oxidized citrus pectin can deliver anticancer drugs and inhibit cancer metastasis (Takei et al., 2010).
Environmental Applications : Adipic acid dihydrazide cross-linked carboxymethyl chitosan microspheres are effective for copper ion adsorption from aqueous solutions (Zheng et al., 2016).
Protein Analysis : It's used in reagents for detecting and quantitating oxidatively modified proteins (Ahn, Rhee, & Stadtman, 1987).
Safety in Cosmetics : The safety of Adipic Acid Dihydrazide in cosmetic products is still under evaluation due to insufficient test data (International Journal of Toxicology, 1994).
Oral Delivery Systems : Hyaluronic acid derivatives modified with adipic dihydrazide can be used for sophisticated oral delivery vehicles (Hsieh et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hexanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAQQYNSHJXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044361 | |
Record name | Hexanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals | |
Record name | Hexanedioic acid, 1,6-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Adipic dihydrazide | |
CAS RN |
1071-93-8 | |
Record name | Adipic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adipic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADIPIC ACID DIHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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